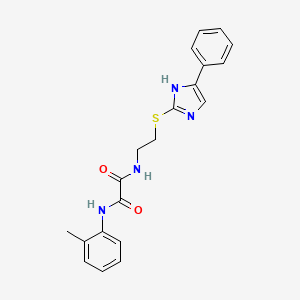
5-Bromo-2-methylquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methylquinolin-3-ol , also known by its IUPAC name 5-bromo-8-methyl-1H-quinolin-2-one , is a heterocyclic compound with the molecular formula C10H8BrNO . It belongs to the quinoline family, which is widely found in both natural and synthetic compounds. Quinolines exhibit diverse biological activities and have applications in medicine, food, catalysts, dyes, materials, and more .
Synthesis Analysis
Several synthesis protocols exist for constructing the quinoline scaffold. Classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach approaches. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinolines .
One notable method is the modified Friedländer quinoline synthesis , which offers a practical and efficient one-pot approach for synthesizing a broad range of quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylquinolin-3-ol consists of a quinoline ring system with a characteristic double-ring structure. It contains a benzene ring fused with a pyridine moiety. The bromine substitution occurs at position 5, and the methyl group is attached to position 8 of the quinoline ring .
Chemical Reactions Analysis
Quinolines exhibit significant biological activities, including antimicrobial, antimalarial, antidepressant, anticonvulsant, and anticancer effects. Their mechanisms of action often involve inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticorrosive Applications
A novel approach to the synthesis and characterization of quinoline derivatives, including those related to 5-Bromo-2-methylquinolin-3-ol, has shown significant anticorrosive properties for mild steel in acid media. These compounds, including 8-hydroxyquinoline derivatives, have been proven to be effective acid corrosion inhibitors, demonstrating inhibition efficiencies exceeding 96% at a concentration of 1 mM. Theoretical and experimental analyses, including gravimetric methods, electrochemical techniques, and surface morphology characterization, confirm their efficacy as corrosion inhibitors, suggesting their potential industrial applications in metal protection (Rbaa et al., 2020; Douche et al., 2020).
Biological and Medicinal Chemistry
The Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes have been synthesized and characterized, indicating potential in biological applications. These complexes have been evaluated for their antibacterial, antifungal activities, and DNA cleavage activities, showcasing their potential as antimicrobial agents and in drug development processes. Moreover, their antioxidant activity was assessed, further indicating their broad scope in medicinal chemistry (Siddappa et al., 2014).
Synthetic Chemistry and Catalysis
Research into the synthetic routes and catalysis involving quinoline derivatives has led to the development of efficient methodologies for the production of these compounds. For instance, the compound was synthesized through a telescoping process, optimizing the original synthetic route and significantly improving yield and purity. This advancement not only facilitates the rapid synthesis of quinoline derivatives but also contributes to the field of process chemistry by enhancing the efficiency and scalability of drug discovery processes (Nishimura & Saitoh, 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-methylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-10(13)5-7-8(11)3-2-4-9(7)12-6/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYLNJMLSHBKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylquinolin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2604748.png)
![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2604749.png)


![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)
![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)



![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)


